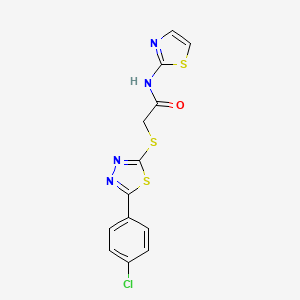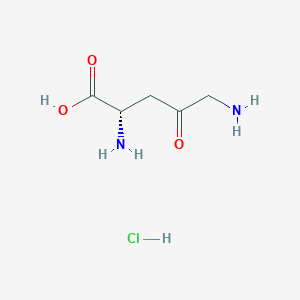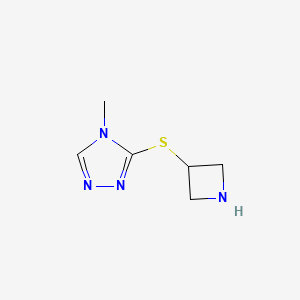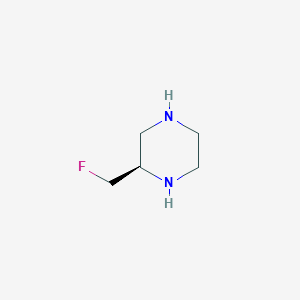
1,2-Dimethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by its unique structure, which includes a dihydroacridine core with two methyl groups attached at the 1 and 2 positions. This structural configuration imparts specific photophysical and chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the Buchwald–Hartwig cross-coupling reaction. This method typically uses brominated precursors and palladium catalysts to facilitate the coupling process . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium(0) as the metal catalyst and X-Phos as the ligand .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities. Additionally, the use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron-donating properties of the methyl groups and the dihydroacridine core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mecanismo De Acción
1,2-Dimethyl-9,10-dihydroacridine can be compared with other similar compounds such as phenoxazine and 9,9-dimethyl-9,10-dihydroacridine derivatives . While these compounds share similar structural features, this compound is unique in its specific photophysical properties and its ability to form stable charge-transfer complexes. This uniqueness makes it particularly valuable in applications requiring high photostability and minimal phototoxicity .
Comparación Con Compuestos Similares
- Phenoxazine
- 9,9-Dimethyl-9,10-dihydroacridine derivatives
- 4,7-bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c][1,2,5]thiadiazole
Propiedades
Número CAS |
33478-89-6 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1,2-dimethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C15H15N/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8,16H,9H2,1-2H3 |
Clave InChI |
CCTFYIRVOTZYLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


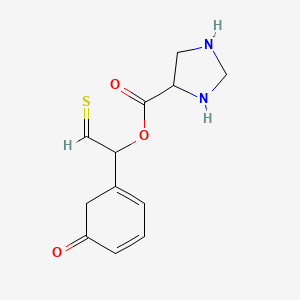
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
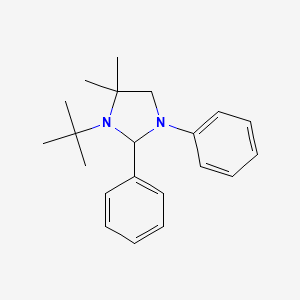
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
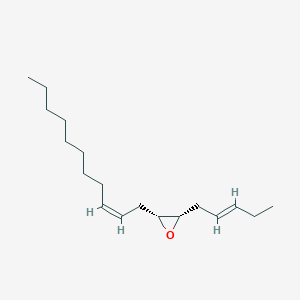
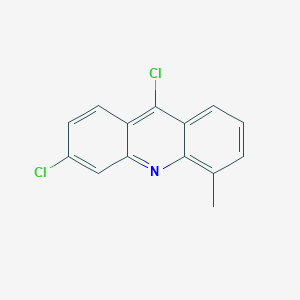

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
